2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane
Description
Properties
CAS No. |
5650-30-6 |
|---|---|
Molecular Formula |
C20H40S4 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
2,2,12,12-tetramethyl-1,3,11,13-tetrathiacycloicosane |
InChI |
InChI=1S/C20H40S4/c1-19(2)21-15-11-7-5-9-13-17-23-20(3,4)24-18-14-10-6-8-12-16-22-19/h5-18H2,1-4H3 |
InChI Key |
BNTYLUPBYMPAHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SCCCCCCCSC(SCCCCCCCS1)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Classical Synthetic Route
The classical approach to synthesizing 2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane involves multi-step organic synthesis starting from linear dithiol precursors and methylated alkyl halides.
Step 1: Preparation of linear dithiol precursor
A linear alkyl chain containing thiol (-SH) groups at appropriate positions is synthesized. This can be done by reacting dihaloalkanes with thiourea followed by hydrolysis to yield dithiols.Step 2: Methylation of terminal carbons
The terminal carbons at positions 2 and 12 are methylated using methyl iodide or methyl sulfate under basic conditions to introduce the tetramethyl substitution.Step 3: Macrocyclization via intramolecular nucleophilic substitution
The dithiol precursor undergoes intramolecular cyclization under dilute conditions to favor ring closure over polymerization. This is often facilitated by base catalysis or phase-transfer catalysis to form the tetrathiacycloicosane ring.Step 4: Purification and characterization
The macrocyclic product is purified by chromatography and characterized by NMR, mass spectrometry, and elemental analysis to confirm the structure.
Research Findings and Data Summary
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the presence of methyl groups and the macrocyclic framework.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation pattern consistent with tetrathiacycloicosane.
- Elemental Analysis : Validates the sulfur and carbon content matching the molecular formula.
- Infrared Spectroscopy (IR) : Detects characteristic C–S stretching vibrations.
- X-ray Crystallography : Occasionally used to confirm the macrocyclic ring structure and substitution pattern.
Summary and Expert Notes
- The preparation of 2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane is a specialized synthetic task requiring careful control of ring closure and substitution.
- Classical methods rely on stepwise synthesis from dithiol precursors and methylation, followed by macrocyclization under dilute conditions to avoid polymerization.
- Alternative methods involving sulfur transfer reagents or template-directed synthesis can improve yields and selectivity.
- While green chemistry methods are emerging for related sulfur macrocycles, specific adaptations for this compound remain limited but promising.
- The compound’s high boiling point and low vapor pressure reflect its macrocyclic and sulfur-rich nature, requiring careful handling during synthesis and purification.
Chemical Reactions Analysis
Types of Reactions
2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of materials with specific properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific reactions. The pathways involved often include redox reactions and the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Key Observations :
- Heteroatom Replacement : Replacing sulfur with oxygen (tetraoxa analog) reduces molecular weight (344 vs. 408.79 g/mol) and increases electronegativity, affecting polarity and metal-binding preferences .
- Functional Groups : The tetrathione analog (C=S) introduces greater polarizability and reactivity compared to thioether linkages (C-S-C) in the target compound .
- Substituent Symmetry : Methyl groups at symmetric positions (2,12) in the target compound enhance conformational rigidity, unlike unsymmetrical analogs.
Analysis of Physical and Chemical Properties
Table 1: Physical Properties Comparison
| Compound | Density (g/cm³) | Melting Point (°C) | Boiling Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 0.951±0.06 | 129–129.5 | 515.2±45.0 | 408.79 |
| Tetraoxa Analog (C₂₀H₄₀O₄) | N/A | N/A | N/A | 344 |
| Tetrathione Analog (C₁₂H₁₆O₄S₈) | N/A | N/A | N/A | 480.77 |
Key Findings :
- The target compound’s density (~0.95 g/cm³) is lower than typical sulfur-rich macrocycles, likely due to methyl group-induced steric hindrance reducing packing efficiency .
- Its high melting point (129°C) suggests strong van der Waals interactions and sulfur’s polarizability, despite thioethers being less polar than ethers or thiones.
- The tetraoxa analog’s lower molecular weight (344 vs. 408.79) reflects oxygen’s lighter atomic mass compared to sulfur .
Phase Transition Enthalpies and Thermodynamic Stability
Table 2: Phase Transition Enthalpies
| Compound | Enthalpy Range (kJ/mol) | Temperature (K) | Method |
|---|---|---|---|
| Tetraoxa Analog (C₂₀H₄₀O₄) | 443–503 | 298 | GC |
| Target Compound | N/A | N/A | N/A |
Analysis :
- The tetraoxa analog exhibits a phase transition enthalpy of 104.5 kJ/mol at 298 K, measured via gas chromatography (GC) .
Functional and Reactivity Differences
- Coordination Chemistry : Thioether macrocycles like the target compound preferentially bind softer metal ions (e.g., Ag⁺, Hg²⁺) due to sulfur’s polarizability, whereas tetraoxa analogs (oxygen-based) favor alkali metals (e.g., Na⁺, K⁺) .
- Thermal Stability : Thioethers are generally more thermally stable than ethers but less reactive than thiones (C=S), which can undergo nucleophilic additions .
- Solubility : Methyl groups in the target compound enhance lipophilicity, reducing aqueous solubility compared to unsubstituted analogs.
Biological Activity
2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane (C20H40S4) is a complex organic compound characterized by its unique tetrathiacycloicosane framework. This compound has garnered attention due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science. Understanding its biological activity is crucial for exploring its therapeutic potential and interactions within biological systems.
- Molecular Formula : C20H40S4
- Molecular Weight : 408.79 g/mol
- Density : 0.951 g/cm³
- Boiling Point : Approximately 515.2ºC at 760 mmHg
The presence of sulfur atoms in its structure contributes to its reactivity, particularly in nucleophilic substitution and oxidation reactions, which can lead to the formation of various derivatives with distinct biological properties .
Biological Activity Overview
The biological activity of 2,2,12,12-tetramethyl-1,3,11,13-tetrathiacycloicosane has been studied primarily through its interactions with cellular systems and potential cytotoxic effects. Research indicates that compounds with similar thiacyclic structures often exhibit significant biological activities such as anticancer effects.
The mechanisms through which sulfur-containing compounds exert their biological effects often involve:
- Nucleophilic Attack : Sulfur atoms can participate in nucleophilic substitution reactions that may disrupt cellular processes.
- Oxidative Stress Induction : Compounds may induce oxidative stress in cancer cells leading to apoptosis.
- Interaction with Cellular Targets : Potential interactions with proteins involved in cell signaling pathways that regulate cell proliferation and apoptosis.
Case Studies and Research Findings
While direct studies on the biological activity of 2,2,12,12-tetramethyl-1,3,11,13-tetrathiacycloicosane are sparse, several related research findings provide insights into its potential applications:
- Anticancer Activity : Research on structurally similar compounds indicates a trend toward significant anticancer activity. For instance:
- Metabolomic Profiling : The use of advanced techniques like UHPLC-QTOF-MS/MS in metabolomic studies has been shown to identify bioactive metabolites that could be linked to the activity of sulfur-containing compounds .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and purifying 2,2,12,12-tetramethyl-1,3,11,13-tetrathiacycloicosane (C₂₀H₄₀S₄)?
- Methodology : Synthesis typically involves nucleophilic substitution reactions using thiourea derivatives and alkyl halides in polar aprotic solvents like tetrahydrofuran (THF). For example, a stepwise thiolation process under inert atmospheres (e.g., nitrogen) ensures controlled sulfur incorporation . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from benzene, yielding crystals with a melting point of 129–129.5°C .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and ensure stoichiometric excess of sulfur-containing reactants to avoid incomplete cyclization .
| Synthesis Parameters | Conditions |
|---|---|
| Solvent | THF, benzene |
| Reaction Time | 3–7 days (room temperature) |
| Purification Method | Column chromatography, recrystallization |
| Yield Optimization | ~60–70% (post-purification) |
Q. How can researchers validate the molecular structure and purity of this compound?
- Methodology : Use a combination of nuclear magnetic resonance (¹H/¹³C NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. NMR peaks for methyl groups (δ ~1.2–1.4 ppm) and thiacycloicosane protons (δ ~2.8–3.2 ppm) confirm structural integrity . X-ray diffraction provides crystallographic data (e.g., bond angles, torsion angles) to resolve stereochemical ambiguities .
- Quality Control : Compare experimental density (predicted: 0.951±0.06 g/cm³) and boiling point (515.2±45.0°C) with computational models (e.g., DFT calculations) .
Q. What are the stability profiles of this compound under varying environmental conditions?
- Methodology : Conduct accelerated stability studies under controlled humidity (40–80% RH), temperature (25–60°C), and light exposure (UV/visible). Monitor degradation via HPLC and FT-IR spectroscopy.
- Findings : The compound is stable in inert atmospheres but prone to oxidation in humid environments due to sulfur’s redox sensitivity. Store in amber vials under nitrogen at 4°C .
Advanced Research Questions
Q. How can computational modeling elucidate the host-guest interactions of this tetrathiacycloicosane derivative?
- Methodology : Employ molecular dynamics (MD) simulations and density functional theory (DFT) to study its macrocyclic cavity’s affinity for metal ions (e.g., Cu²⁺, Fe³⁺). COMSOL Multiphysics integration enables predictive modeling of binding constants and conformational flexibility .
- Theoretical Framework : Link results to supramolecular chemistry theories, such as the lock-and-key model, to explain selectivity trends .
| Computational Parameters | Values/Models |
|---|---|
| Software | Gaussian, COMSOL, GROMACS |
| Binding Energy (Cu²⁺) | ΔG ≈ -28.5 kJ/mol (DFT-B3LYP/6-31G*) |
| Solvent Effects | Implicit solvent models (e.g., PCM) |
Q. What experimental strategies resolve contradictions in reported catalytic activity data for sulfur-rich macrocycles?
- Methodology : Design factorial experiments (e.g., 2^k designs) to isolate variables like solvent polarity, temperature, and catalyst loading . Use multivariate regression to identify confounding factors (e.g., trace moisture in solvents) .
- Case Study : Discrepancies in hydrogenation catalysis may arise from uncontrolled sulfur oxidation; employ X-ray photoelectron spectroscopy (XPS) to quantify surface sulfur oxidation states .
Q. How does the compound’s conformational flexibility influence its role in anion transport mechanisms?
- Methodology : Use stopped-flow spectroscopy and patch-clamp electrophysiology to measure transmembrane anion flux. Correlate data with variable-temperature NMR to map conformational dynamics .
- Advanced Analysis : Apply free-energy perturbation (FEP) calculations to simulate anion-binding pathways and identify rate-limiting steps .
Theoretical and Methodological Frameworks
- Linking Research to Theory : Ground studies in macrocyclic chemistry principles (e.g., preorganization theory) to explain host-guest selectivity . For catalytic studies, reference Marcus theory to rationalize electron-transfer kinetics .
- Data Interpretation : Address contradictions by integrating experimental data with computational validation, ensuring alignment with established physicochemical laws .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
